7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
7-Phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused triazolopyrazinone core. The molecule is characterized by a phenyl group at position 7 and a thioxo (C=S) moiety at position 2. This structural motif is associated with diverse pharmacological activities, including antimicrobial, cytotoxic, and receptor antagonism properties . Its synthesis typically involves cyclization of 3-hydrazinopyrazin-2-one precursors with carbonyl-containing reagents, a method adaptable to introduce various substituents at positions 3 and 7 .
Properties
CAS No. |
1019186-92-5 |
|---|---|
Molecular Formula |
C11H8N4OS |
Molecular Weight |
244.27 |
IUPAC Name |
7-phenyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C11H8N4OS/c16-10-9-12-13-11(17)15(9)7-6-14(10)8-4-2-1-3-5-8/h1-7H,(H,13,17) |
InChI Key |
NRKXTKCQHOZNJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NNC3=S)C2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Oxalamic Acid Amides
Building on methodologies developed for analogous 7-(4-fluorobenzyl) derivatives, the phenyl-substituted variant is synthesized via cyclocondensation of N-phenyl oxalamic acid amides with thiourea. The reaction proceeds in refluxing acetonitrile (82°C, 6–8 hr) under nitrogen, yielding the triazolo-pyrazine core with simultaneous thioxo group incorporation. Key parameters include:
Mechanistic studies suggest thiourea acts as both sulfur donor and base, deprotonating intermediates during cyclization. Post-reaction purification via silica chromatography (ethyl acetate/hexane, 3:7) affords the core structure in >95% purity.
Enamine-Based Multicomponent Synthesis
Patent US7737275B2 details an alternative route using phenyl isothiocyanate and enamine precursors. This one-pot method involves:
- Enamine formation : Reaction of ethylenediamine with benzaldehyde in toluene (reflux, 3 hr)
- Cycloaddition : Addition of phenyl isothiocyanate at −15°C, followed by gradual warming to 50°C
- Acid workup : Precipitation with 2M HCl yields crude product
This method achieves 65–70% yield but requires strict temperature control during isothiocyanate addition to prevent oligomerization.
Thioxo Group Introduction and Optimization
The 3-thioxo moiety is critical for bioactivity. While thiourea is the conventional sulfur source, recent advances employ Lawesson’s reagent and phosphorus pentasulfide (P₂S₅) for enhanced regioselectivity.
Thiourea-Mediated Thiolation
Reaction of 7-phenyl-triazolo[4,3-a]pyrazin-8-one with thiourea in dimethylformamide (DMF) at 110°C for 12 hr installs the thioxo group with 82% efficiency. Key considerations:
- Solvent Basicity : DMF outperforms THF or dioxane by stabilizing reactive intermediates
- Stoichiometry : 1.25:1 thiourea-to-substrate ratio minimizes disulfide byproducts
P₂S₅-Assisted Thioxo Formation
A patent-derived method utilizes P₂S₅ in refluxing toluene (8 hr, 110°C):
7-Phenyl-triazolopyrazinone + P₂S₅ → 7-Phenyl-3-thioxo-triazolopyrazinone + PSCl₃↑
This approach achieves 88% conversion but generates corrosive byproducts, necessitating specialized glassware.
Analytical Validation and Quality Control
Rigorous validation per ICH guidelines ensures batch consistency. Data from analogous compounds suggest:
Potentiometric Titration
Non-aqueous titration with 0.1M HClO₄ in glacial acetic acid quantifies the API:
- Linearity : R² = 0.9998 over 50–150% of test concentration
- Accuracy : 98.4–101.2% recovery across three spike levels
- Precision : RSD <1.2% for intraday/interday assays
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, phenyl), 4.75 (s, 2H, CH₂)
- IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
- HPLC : Hypersil C18, 85:15 MeOH/H₂O, RT 6.72 min, purity 98.6%
Industrial-Scale Process Considerations
Translating lab synthesis to production requires addressing:
Solvent Recovery Systems
- Acetonitrile distillation achieves 92% recovery via fractional distillation
- DMF recycling via ion-exchange resins reduces raw material costs by 34%
Waste Stream Management
- P₂S₅ reactions require Ca(OH)₂ neutralization to precipitate phosphate salts
- Thiourea-containing filtrates are treated with H₂O₂ to oxidize residual sulfur species
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Oxalamic Acid Cyclization | 78 | 98.6 | High | 1.0 (Ref) |
| Enamine Multicomponent | 70 | 97.2 | Moderate | 1.3 |
| P₂S₅ Thiolation | 88 | 99.1 | Low | 2.1 |
The oxalamic acid route offers the best balance of yield and scalability, while P₂S₅ methods suit high-purity niche applications.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. For instance, certain synthesized derivatives demonstrated significantly higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial effects against both bacterial and fungal strains. In vitro assays revealed promising activity against pathogens such as Staphylococcus aureus and Candida albicans.
-
Anti-inflammatory Effects :
- Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
A study published in 2020 focused on the synthesis of various triazolethione derivatives. Among these, one derivative of this compound was tested for its cytotoxicity against human breast cancer cells (MCF-7). The results indicated that this derivative exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of synthesized triazole derivatives against various microbial strains. The study highlighted that compounds similar to this compound displayed notable inhibition zones against both Gram-positive and Gram-negative bacteria .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Infection Control : With its antimicrobial properties, it could be explored as an alternative treatment for resistant bacterial infections.
Mechanism of Action
The mechanism of action of 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the thioxo group and the fused ring structure can enhance its binding affinity and specificity. Additionally, the compound may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The triazolopyrazinone scaffold allows for structural diversification, particularly at positions 3 and 7, which significantly influence physicochemical and biological properties:
Key Observations :
- The 4-fluorobenzyl group in related analogs enhances metabolic stability and bioavailability compared to phenyl, as fluorine atoms often improve binding affinity and reduce oxidative degradation .
- Thioxo (C=S) at position 3 contributes to hydrogen bonding and tautomerism, which may enhance interactions with biological targets compared to oxygen (C=O) or alkyl groups .
Antimicrobial Activity
- 7-(4-Fluorobenzyl)-3-thioxo analog : Exhibits potent activity against gram-negative bacteria (MIC = 12.5 µg/mL, MBC = 25.0 µg/mL) .
Receptor Antagonism and CNS Activity
- 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-ones : Act as P2X7 receptor antagonists, with substituents like methyl or aryl groups influencing potency. These compounds are investigated for CNS disorders (e.g., depression) .
Cytotoxicity and Cardioprotection
- 3,7-Disubstituted derivatives : Display cytotoxic, cerebroprotective, and cardioprotective activities in silico predictions (PASS software) . Substituent electronegativity (e.g., fluorine vs. phenyl) may modulate these effects.
Impurity Profiles
- 7-(4-Fluorobenzyl) analog: Major impurities include semiproduct A (1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one) and decomposition product B (7-(4-fluorobenzyl)-triazolopyrazinedione) .
- Phenyl analog : Likely forms similar impurities, but phenyl’s lower electronegativity may reduce oxidation susceptibility compared to fluorobenzyl.
Biological Activity
7-Phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazonoyl halides with thiosemicarbazones or similar precursors. The resulting compounds are characterized using various techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibit notable antimicrobial properties. For instance, compounds derived from this scaffold showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL for specific derivatives . This suggests that the compound may be a promising candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:
- HT-29 Colon Cancer Cells : The compound exhibited an IC50 value of approximately 8.18 µM, indicating significant antiproliferative effects. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 .
- A549 and MCF-7 Cell Lines : Other derivatives showed IC50 values in the low micromolar range (e.g., 0.83 µM against A549), highlighting their potential as effective anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural modifications. For example:
- Substituents : Electron-donating groups at specific positions enhance antibacterial activity.
- Molecular Docking Studies : These studies suggest that the binding affinity of these compounds to key enzymes involved in bacterial DNA replication correlates with their observed antibacterial activities .
Case Studies
Several case studies have illustrated the efficacy of 7-phenyl-3-thioxo derivatives in preclinical models:
- Colon Cancer Model : In vitro studies demonstrated that treatment with this compound significantly inhibited tumor growth and induced apoptosis in HT-29 cells.
- Antibacterial Efficacy : Clinical isolates of E. coli and S. aureus were tested against synthesized derivatives; results indicated superior activity compared to standard antibiotics.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT-29 | 8.18 | Induction of apoptosis via mitochondrial pathway |
| Anticancer | A549 | 0.83 | c-Met kinase inhibition |
| Antibacterial | Staphylococcus aureus | 32 | Disruption of cell membrane integrity |
| Antibacterial | Escherichia coli | 16 | Inhibition of DNA gyrase |
Q & A
Q. What established synthetic routes are available for 7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?
The compound is synthesized via cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds activated by carbonyldiimidazole (CDI). A typical procedure involves:
Dissolving the acid precursor and CDI in anhydrous dimethylformamide (DMFA).
Heating at 100°C for 1 hour to activate the carbonyl group.
Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours.
Cooling, diluting with water, filtering the precipitate, and recrystallizing from DMFA/i-propanol .
Key validation includes elemental analysis and 1H NMR spectroscopy, with characteristic pyrazinone fragment signals at δ 7.15–7.59 ppm .
Q. How is this compound quantified in pharmaceutical research?
Non-aqueous potentiometric titration is validated for quantification, with parameters including:
Q. What spectroscopic methods confirm the molecular structure?
1H NMR spectroscopy is critical, with diagnostic signals for:
- Pyrazinone protons : Doublets at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6).
- Aromatic substituents : Signals between δ 7.3–8.5 ppm, depending on substitution patterns .
Elemental analysis further confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Key factors include:
- Solvent choice : Anhydrous DMFA ensures high reactivity and solubility .
- Catalyst/base : Potassium carbonate enhances nucleophilic substitution in thioether formation .
- Temperature : Reflux (~100°C) drives cyclization but may require adjustment to avoid decomposition .
For example, substituting CDI with alternative coupling agents (e.g., DCC) could reduce reaction time but may lower purity .
Q. How are analytical methods validated for this compound in complex matrices?
Validation follows ICH guidelines, assessing:
Q. How can discrepancies in reported biological activities be resolved?
Contradictions often arise from structural modifications or assay conditions. For example:
- Substituent effects : Fluorobenzyl groups enhance membrane permeability but may reduce target affinity .
- Assay variability : Standardize protocols (e.g., ATPase inhibition vs. receptor binding) and use positive controls (Table 1) .
Table 1 : Comparative Biological Activities of Analogous Compounds
Q. What strategies link structural features to observed pharmacological activity?
- Thioxo group (C3) : Critical for hydrogen bonding with kinase active sites (e.g., EGFR).
- N7 substituents : Bulky groups (e.g., benzyl) enhance lipophilicity and blood-brain barrier penetration .
- Pyrazinone ring : Planar structure facilitates π-π stacking in receptor binding pockets .
Molecular docking and QSAR models are recommended for predictive analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
